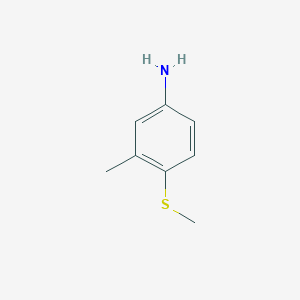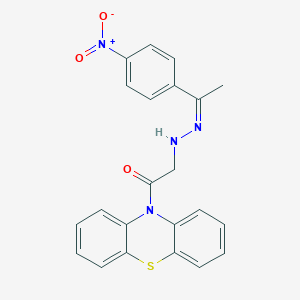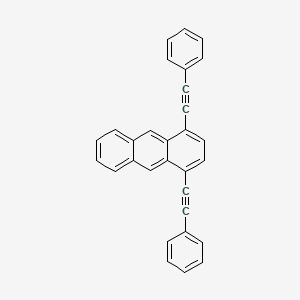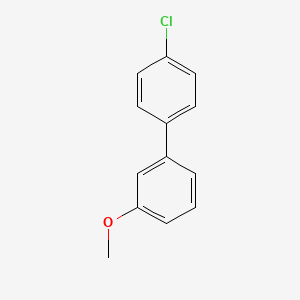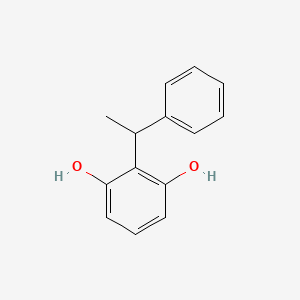
2-(1-Phenylethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylethyl)benzene-1,3-diol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a phenylethyl group. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Bromination: The 3,5 positions of the benzaldehyde are brominated to obtain 3,5-dibromo-4-isopropylbenzaldehyde.
Methoxylation: Sodium methoxide is used to synthesize 3,5-dimethoxy-4-isopropylbenzaldehyde.
Demethylation: Pyridine is used to demethylate the compound, resulting in 3,5-dihydroxy-4-isopropylbenzaldehyde.
Esterification: The compound undergoes esterification to form 3,5-dialkyl ester-4-isopropylbenzaldehyde.
Wittig Reaction: The esterified compound undergoes a Wittig reaction to form 2-(1-methylethyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol.
Hydrolysis: Finally, hydrolysis is performed to obtain the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1-Phenylethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
2-(1-Phenylethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its biological activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-(1-Phenylethyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their function .
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
2-(1-Phenylethyl)benzene-1,3-diol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes. This structural difference can lead to variations in reactivity, solubility, and interaction with biological targets .
特性
CAS番号 |
67223-09-0 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
2-(1-phenylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H14O2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-10,15-16H,1H3 |
InChIキー |
CYUWKOZIHASGKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=C(C=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



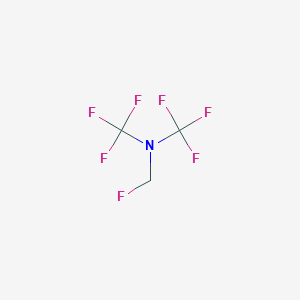

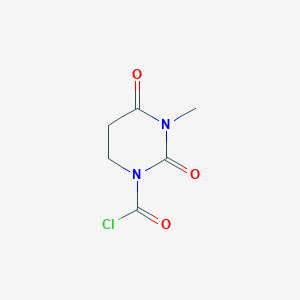

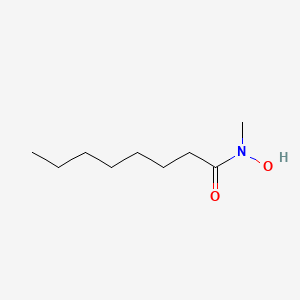


![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
